Product packaging for 4-(2-Bromoethenyl)-3-methylphenol(Cat. No.:)

4-(2-Bromoethenyl)-3-methylphenol

Cat. No.: B13505772
M. Wt: 213.07 g/mol
InChI Key: SBMHYBPBIARMPP-SNAWJCMRSA-N
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Description

Significance of Halogenated Phenols in Organic Chemistry and Materials Science

Halogenated phenols are pivotal intermediates in organic synthesis. The presence of halogen atoms provides reactive handles for a variety of chemical transformations, most notably cross-coupling reactions, which are fundamental to the construction of complex molecular frameworks. The hydroxyl group, a powerful ortho-, para-director, significantly influences the regioselectivity of electrophilic aromatic substitution reactions. fiveable.mechemistrysteps.com This activating nature often allows for halogenation to occur under milder conditions, sometimes without the need for a Lewis acid catalyst. chemistrysteps.comyoutube.com

In materials science, halogenated phenols are integral to the development of advanced polymers and functional materials. nih.govoregonstate.edu Their incorporation into polymer chains can enhance properties such as thermal stability and flame retardancy. Furthermore, the reactivity of the phenolic hydroxyl and the halogen substituent allows for their use as monomers or cross-linking agents in the synthesis of specialized resins and composites. nih.gov The unique electronic characteristics imparted by halogens also make these compounds interesting candidates for research in organic electronics. nih.gov

Distinctive Features of the 4-(2-Bromoethenyl)-3-methylphenol Scaffold

The most distinguishing feature is the 2-bromoethenyl substituent at the 4-position. This vinyl bromide moiety introduces a site of unsaturation and a reactive carbon-bromine bond, making it a prime candidate for a range of synthetic transformations, including but not limited to, Suzuki, Heck, and Sonogashira coupling reactions. The stereochemistry of the double bond (E/Z isomerism) adds another layer of complexity and potential for stereospecific applications.

Current Research Landscape of Bromoethenyl Functional Groups and Substituted Phenols

The bromoethenyl functional group is a valuable tool in modern organic synthesis. Its ability to act as a versatile building block in the formation of carbon-carbon and carbon-heteroatom bonds is well-documented. Research in this area is continually focused on developing novel catalytic systems to enhance the efficiency and selectivity of reactions involving vinyl bromides.

Substituted phenols are a subject of enduring research interest due to their wide-ranging applications. wisdomlib.org Current research often focuses on the synthesis of highly substituted phenols with precise regiochemical control, as the substitution pattern on the phenolic ring profoundly influences the molecule's properties. oregonstate.edu The development of new synthetic routes to access phenols with non-classical substitution patterns is an active area of investigation. acs.org Bromophenols, in particular, are explored for their diverse biological activities and potential in medicinal chemistry. mdpi.commdpi.com

Defining Key Research Questions and Objectives for this compound

The unique structure of this compound prompts several key research questions and objectives. A primary goal would be the development of an efficient and stereoselective synthesis of this compound. Investigating its reactivity in various cross-coupling reactions would be crucial to unlock its potential as a synthetic intermediate.

A significant research objective would be to explore the polymerization of this compound, or its derivatives, to create novel polymers with potentially enhanced thermal or photophysical properties. Furthermore, given the biological activities often associated with brominated phenols, a thorough investigation into the potential bioactivity of this specific molecule and its derivatives would be a worthy pursuit. The answers to these questions will undoubtedly illuminate the path toward harnessing the full potential of this intriguing molecule.

Data and Properties

While specific experimental data for this compound is not widely available in the public domain, we can infer some of its properties based on structurally related compounds. For instance, the related compound 4-bromo-3-methylphenol (B31395) has a reported melting point of 59-61 °C. lookchem.comsigmaaldrich.com

Table 1: Physicochemical Properties of Related Phenolic Compounds

Compound Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C)
4-Bromo-3-methylphenol C₇H₇BrO 187.03 59-61 lookchem.comsigmaaldrich.com
4-(2-Bromoethyl)phenol C₈H₉BrO 201.06 88-92 chemicalbook.com

This table is for illustrative purposes and includes data for structurally similar compounds to provide context.

Table 2: Spectroscopic Data of 4-Bromo-3-methylphenol

Technique Key Signals
¹H NMR Signals corresponding to the methyl protons, aromatic protons, and the hydroxyl proton.
¹³C NMR Resonances for the methyl carbon, the aromatic carbons (including those bonded to the hydroxyl, bromo, and methyl groups), and the carbon of the bromoethenyl group.

This table outlines the expected spectroscopic features for the closely related compound 4-bromo-3-methylphenol and serves as a predictive guide for this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9BrO B13505772 4-(2-Bromoethenyl)-3-methylphenol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9BrO

Molecular Weight

213.07 g/mol

IUPAC Name

4-[(E)-2-bromoethenyl]-3-methylphenol

InChI

InChI=1S/C9H9BrO/c1-7-6-9(11)3-2-8(7)4-5-10/h2-6,11H,1H3/b5-4+

InChI Key

SBMHYBPBIARMPP-SNAWJCMRSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)O)/C=C/Br

Canonical SMILES

CC1=C(C=CC(=C1)O)C=CBr

Origin of Product

United States

Synthetic Methodologies for 4 2 Bromoethenyl 3 Methylphenol

Strategic Disconnections and Precursor Identification

Retrosynthetic analysis of 4-(2-bromoethenyl)-3-methylphenol reveals two primary building blocks: the 3-methylphenol core and a reagent capable of delivering the 2-bromoethenyl moiety. The successful synthesis hinges on the efficient preparation of these precursors.

The 3-methylphenol, or m-cresol (B1676322), core is a readily available starting material. However, its synthesis can be achieved through various industrial and laboratory-scale methods. One common approach involves the nitrosation of m-cresol to form 4-nitroso-3-methylphenol, which is then subjected to hydrogenation reduction to yield 4-amino-3-methylphenol. google.com This amino-substituted phenol (B47542) can then be further modified.

Another route to a substituted 3-methylphenol involves the bromination of p-cresol. google.com A continuous bromination process can be employed to produce 2-bromo-4-methylphenol. google.com This method offers high selectivity and reduced reaction times. google.com Similarly, 4-bromo-3-methylphenol (B31395) can be synthesized from m-cresol. nih.govsigmaaldrich.com

A patented process describes the bromination of 4-methyl phenol in the absence of light and in a suitable solvent to produce 2-bromo-4-methyl phenol. quickcompany.in This method can also be carried out in the presence of a Lewis acid catalyst. quickcompany.in

The 2-bromoethenyl group can be generated from several precursors. One common method involves the use of vinyl bromides, which can be synthesized through various means, including the hydrobromination of alkynes. organic-chemistry.org The anti-Markovnikov hydrobromination of terminal alkynes provides a route to E-alkenyl bromides with high regio- and diastereoselectivity. organic-chemistry.org

Another approach is the halogenation of β-oxido phosphonium (B103445) ylides, which are generated in situ from aldehydes and Wittig reagents. organic-chemistry.org This method can produce predominantly E-bromo-substituted alkenes. organic-chemistry.org The stereochemical outcome is sensitive to the size of the alkylidene group. organic-chemistry.org

Installation of the Bromoethenyl Unit onto the Phenolic Scaffold

With the precursors in hand, the next critical step is the coupling of the 2-bromoethenyl moiety to the 3-methylphenol core. Several powerful cross-coupling and olefination reactions are employed for this purpose.

Heck Reaction: The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an aryl or vinyl halide and an alkene. organic-chemistry.org This reaction is known for its excellent trans selectivity. organic-chemistry.org The reaction typically requires a palladium catalyst, a base, and a polar aprotic solvent at elevated temperatures. thieme-connect.de The choice of phosphine (B1218219) ligands, such as tri-2-tolylphosphine, can be crucial for sluggish arylations. thieme-connect.de The Heck reaction can also be performed in aqueous media using tetrahydropyrimidinium salts as carbene ligands, sometimes allowing for milder reaction conditions. mdpi.com One-pot Wittig-Heck reaction sequences have also been developed, where an alkene is generated in situ via a Wittig reaction and then immediately undergoes a Heck coupling. nih.gov

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is another powerful palladium-catalyzed cross-coupling method that forms carbon-carbon bonds between an organohalide and an organoboron compound. nih.gov This reaction is valued for its mild conditions and the commercial availability of its starting materials. nih.gov The reaction is tolerant of a wide variety of functional groups and has been successfully applied to unprotected ortho-bromoanilines. nih.gov The choice of solvent can significantly impact the reaction's success, with solvents like N-methyl-2-pyrrolidone (NMP) and 2-propanol (IPA) showing high conversions in certain cases. semanticscholar.org The Miyaura borylation reaction can be used to synthesize the necessary boronate esters from aryl or vinyl halides. organic-chemistry.org

Table 1: Comparison of Heck and Suzuki-Miyaura Reactions for C-C Bond Formation

Feature Heck Reaction Suzuki-Miyaura Reaction
Coupling Partners Aryl/Vinyl Halide + Alkene Organohalide + Organoboron Compound
Catalyst Palladium(0) Palladium(0)
Key Advantage Excellent trans selectivity Mild reaction conditions, high functional group tolerance
Common Ligands Phosphines (e.g., PPh₃, P(o-tolyl)₃) Phosphines, N-heterocyclic carbenes

| Typical Solvents | Polar aprotic (e.g., DMF, DMAc) | Ethers, amides, often with water as a co-solvent |

The Wittig reaction is a widely used method for synthesizing alkenes from aldehydes or ketones and a phosphonium ylide. masterorganicchemistry.com This reaction is a carbon-carbon bond-forming reaction that allows for the extension of a carbon chain. masterorganicchemistry.com While the Wittig reaction is powerful, its application to phenolic aldehydes can be challenging due to the deprotonation of the phenol under basic conditions, which deactivates the aldehyde. mcmaster.ca Despite this, methods have been developed for the one-pot, protecting-group-free synthesis of alkenyl phenols. mcmaster.ca A methodology for preparing aromatic-functionalized vinyl ethers using a Wittig approach has also been reported. researchgate.net

Bromodecarboxylation, a variant of the Hunsdiecker reaction, provides a method for converting α,β-unsaturated carboxylic acids into vinyl bromides. iaea.orgalfa-chemistry.com This reaction can be performed under green conditions using reagents like tribromo- and trichloroisocyanuric acids in a biphasic water/ether system. iaea.org A chemoenzymatic approach using a chloroperoxidase to generate hypobromite (B1234621) in situ has also been developed, allowing for the bromodecarboxylation of a broad range of unsaturated carboxylic acids. acs.orgnih.gov This enzymatic method offers mild and clean reaction conditions. acs.org Catalytic versions of the Hunsdiecker reaction have also been explored, with catalysts like triethylamine (B128534) and lithium acetate (B1210297) showing effectiveness in converting cinnamic acids to the corresponding α-halostyrenes. organic-chemistry.org

Table 2: Overview of Bromodecarboxylation Methods

Method Reagents Key Features
Green Hunsdiecker Reaction Tribromo- or trichloroisocyanuric acid, NaOH/H₂O/Et₂O Environmentally friendly conditions, regioselective. iaea.org
Chemoenzymatic Bromodecarboxylation Chloroperoxidase, H₂O₂, bromide Mild and clean conditions, broad substrate scope. acs.orgnih.gov

| Catalytic Hunsdiecker Reaction | N-halosuccinimides, catalyst (e.g., triethylamine, lithium acetate) | Fast reaction times, good yields. organic-chemistry.org |

Stereoselective Control in E- and Z-Isomer Formation

The geometry of the double bond in this compound is a critical aspect of its chemical identity. The formation of either the (E)- or (Z)-isomer is highly dependent on the chosen synthetic methodology, particularly the olefination step. The Wittig reaction and its modifications, such as the Horner-Wadsworth-Emmons (HWE) reaction, are the most powerful tools for this transformation, offering predictable and controllable stereochemical outcomes.

The general approach involves the reaction of a carbonyl compound, in this case, a protected 4-formyl-3-methylphenol, with a phosphorus ylide or a phosphonate (B1237965) carbanion. The nature of the phosphorus reagent is the primary determinant of the resulting alkene geometry. lookchem.comnrochemistry.com

Wittig Reaction

The Wittig reaction utilizes a phosphonium ylide to convert aldehydes and ketones into alkenes. jocpr.comchem-station.comwikipedia.org The stereoselectivity of the Wittig reaction is largely dependent on the stability of the ylide used. lookchem.comscientificlabs.com

Z-Isomer Formation: Unstabilized ylides, typically those with alkyl substituents on the carbanion, generally lead to the formation of (Z)-alkenes with moderate to high selectivity. lookchem.comnrochemistry.com The reaction is believed to proceed through a kinetically controlled pathway involving an early, puckered four-membered transition state (the oxaphosphetane), which preferentially leads to the syn intermediate and subsequently the (Z)-alkene. chem-station.comresearchgate.net To synthesize (Z)-4-(2-bromoethenyl)-3-methylphenol, one would employ an unstabilized ylide like (bromomethyl)triphenylphosphonium bromide with a protected 4-formyl-3-methylphenol.

E-Isomer Formation: Stabilized ylides, which contain an electron-withdrawing group (e.g., ester, ketone) on the carbanionic carbon, predominantly yield (E)-alkenes. lookchem.com The increased stability of the ylide allows for the reaction to be reversible and thermodynamically controlled, favoring the more stable anti oxaphosphetane intermediate, which decomposes to the (E)-alkene. researchgate.net For the synthesis of the (E)-isomer of this compound, a stabilized ylide would be required.

The Schlosser modification of the Wittig reaction can also be employed to favor the (E)-alkene, even with unstabilized ylides, by using a strong base like phenyllithium (B1222949) to deprotonate the betaine (B1666868) intermediate, allowing it to equilibrate to the more stable threo form before elimination. lookchem.com

Table 1: Representative Conditions for Wittig Reactions on Substituted Benzaldehydes

Aldehyde SubstratePhosphonium SaltBaseSolventTemperatureE/Z RatioYield (%)Reference
4-Nitrobenzaldehyde(Ethyl bromoacetate)triphenylphosphonium bromideNaHCO3H2ORefluxE-favoredNot specified ecu.edu
Substituted BenzaldehydeBenzyltriphenylphosphonium chloride10 M NaOHNot specifiedNot specifiedNot specifiedNot specified youtube.com
4-BromobenzaldehydePh3P+CF2CO2-None (pre-formed betaine)NMP80 °CNot applicable (difluoro)89 researchgate.net
Various Aldehydesω-Bromoalkyltriphenyl phosphonium SaltSolid K2CO3CH2Cl2RefluxNot specifiedGood scilit.com

Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses phosphonate carbanions, which are generally more nucleophilic than the corresponding Wittig ylides. nrochemistry.comwikipedia.org A significant advantage of the HWE reaction is that the byproduct, a water-soluble phosphate (B84403) ester, is easily removed during workup, simplifying purification. chem-station.com

E-Isomer Formation: The standard HWE reaction almost exclusively produces the (E)-alkene. nrochemistry.comwikipedia.org The reaction mechanism favors the formation of the more thermodynamically stable anti intermediate, which leads to the (E)-product. This makes the HWE reaction a highly reliable method for synthesizing (E)-4-(2-bromoethenyl)-3-methylphenol. The required reagent would be a diethyl (bromomethyl)phosphonate, which can be reacted with the protected 4-formyl-3-methylphenol in the presence of a base like sodium hydride or sodium methoxide. chem-station.comacs.org

Z-Isomer Formation: To achieve (Z)-selectivity in an HWE-type reaction, modifications are necessary. The Still-Gennari modification employs phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonates, which kinetically favor the formation of the syn oxaphosphetane, leading to the (Z)-alkene. nrochemistry.comchem-station.com Another approach is the Ando modification, which uses diaryl phosphonates to achieve Z-selectivity. chem-station.com

Table 2: Representative Conditions for Horner-Wadsworth-Emmons Reactions

Aldehyde SubstratePhosphonate ReagentBase/ConditionsSolventSelectivityYield (%)Reference
p-AnisaldehydeTrimethyl phosphonoacetateNaOCH3MethanolE-isomerNot specified acs.org
Aromatic AldehydesMixed phosphonoacetatesVarious basesVariousZ-selectivity varies with phosphonate EWGGood researchgate.net

Development of Novel and Sustainable Synthetic Routes

Recent efforts in organic synthesis have focused on developing more environmentally friendly and efficient methodologies. For the synthesis of compounds like this compound, this involves exploring greener alternatives to traditional reactions and developing novel catalytic systems.

Palladium-Catalyzed Cross-Coupling Reactions:

The Heck reaction offers an alternative route, potentially starting from 4-bromo-3-methylphenol (after protection) and coupling it with a vinylating agent like vinyl bromide. orgsyn.orgdbpedia.org Modern Heck reactions often utilize highly efficient palladium catalysts, sometimes in aqueous media or under solvent-free conditions, which enhances their sustainability. nih.govbeilstein-journals.org

Another powerful cross-coupling method is the Sonogashira reaction, which couples terminal alkynes with aryl halides. libretexts.orgwikipedia.orgorganic-chemistry.org A potential route could involve:

Protection of 4-bromo-3-methylphenol.

Sonogashira coupling with a protected acetylene (B1199291) (e.g., trimethylsilylacetylene).

Deprotection of the silyl (B83357) group to give the terminal alkyne.

Hydrobromination of the alkyne to yield the 2-bromoethenyl group. This step would need careful control to ensure the desired regiochemistry and stereochemistry.

Deprotection of the phenol.

Sustainable Olefination and Vinylation:

Greener versions of the Wittig reaction have been developed, for example, by performing the reaction in water or under solvent-free conditions, and by developing catalytic versions that regenerate the ylide. ecu.edu

Furthermore, direct vinylation methods are an attractive area of research. Biocatalytic approaches have been shown to directly vinylate unprotected phenols at the para position using pyruvate (B1213749) in an aqueous buffer, offering a highly sustainable and regioselective route. ottokemi.com Radical vinylation using vinyl bromides has also been explored. learncbse.in While not yet reported for this specific compound, these novel methods represent the future direction for the synthesis of substituted styrenes.

Mechanistic Investigations of Chemical Transformations

Reactivity of the Bromoethenyl Moiety

The bromoethenyl group, a vinyl halide, is a key site for carbon-carbon bond formation. Its reactivity is distinct from that of alkyl halides, participating in a range of reactions including nucleophilic substitutions and metal-catalyzed cross-couplings.

Nucleophilic Vinylic Substitution Reactions

Vinyl halides like 4-(2-bromoethenyl)-3-methylphenol are generally resistant to classical SN1 and SN2 reactions due to the high energy of the vinylic carbocation intermediate and the stronger sp² C-Br bond. libretexts.org However, nucleophilic substitution can occur under specific conditions through alternative mechanisms such as addition-elimination.

In an addition-elimination pathway, a strong nucleophile attacks the double bond, forming a transient carbanionic intermediate. Subsequent elimination of the bromide ion yields the substituted product. The rate of these reactions can be influenced by factors such as the nature of the nucleophile, the solvent, and the presence of activating groups. nih.gov For this compound, the phenolic group, particularly in its deprotonated phenoxide form, can influence the electronic density of the vinyl system.

Table 1: Predicted Nucleophilic Vinylic Substitution Reactions

Nucleophile Reagent Example Predicted Product Mechanism
Alkoxide Sodium Methoxide (NaOCH₃) 4-(2-Methoxyethenyl)-3-methylphenol Addition-Elimination
Thiolate Sodium Thiophenoxide (NaSPh) 3-Methyl-4-(2-(phenylthio)ethenyl)phenol Addition-Elimination

Radical Pathways and Polymerization Tendencies

The vinyl group in this compound introduces the potential for radical reactions, including polymerization. youtube.com In the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), a radical chain-growth polymerization can be initiated. libretexts.orglibretexts.org

The process begins with the decomposition of the initiator to form a primary radical. libretexts.org This radical then adds to the double bond of the monomer, creating a new, more stable benzylic radical. libretexts.org This propagation step continues as the new radical attacks subsequent monomer units, leading to the formation of a long polymer chain. youtube.com The regioselectivity of the addition typically favors the formation of the more substituted radical intermediate. youtube.com

However, the phenolic hydroxyl group can act as a radical inhibitor or scavenger, potentially terminating the chain reaction by donating its hydrogen atom. This can complicate the polymerization process and may necessitate the protection of the hydroxyl group to achieve high molecular weight polymers.

Metal-Catalyzed Reactions Beyond Initial Synthesis (e.g., further cross-couplings)

The bromoethenyl moiety is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. wikipedia.org These reactions typically involve a Pd(0)/Pd(II) catalytic cycle. wikipedia.org

One of the most prominent examples is the Heck reaction, which couples the vinyl bromide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction is highly stereoselective, generally yielding the E (trans) isomer of the resulting substituted alkene. thieme-connect.de Other important cross-coupling reactions include the Suzuki reaction (with boronic acids), the Stille reaction (with organotin compounds), and the Sonogashira reaction (with terminal alkynes). These methods allow for the introduction of a wide array of functional groups, significantly expanding the synthetic utility of this compound. nih.gov

Table 2: Potential Metal-Catalyzed Cross-Coupling Reactions

Reaction Name Coupling Partner Catalyst System (Example) Product Type
Heck Reaction Styrene (B11656) Pd(OAc)₂, PPh₃, Et₃N Substituted Stilbene Derivative
Suzuki Reaction Phenylboronic Acid Pd(PPh₃)₄, Na₂CO₃ Arylated Ethene Derivative
Sonogashira Reaction Phenylacetylene Pd(PPh₃)₄, CuI, Et₃N Arylalkyne Derivative

Reactions of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is another center of reactivity, characterized by its acidity and susceptibility to oxidation. It can also be readily alkylated or acylated to form ethers and esters, respectively.

Oxidation Mechanisms of Substituted Phenols

Phenols, and specifically substituted cresols like the parent structure of this compound, are susceptible to oxidation. wikipedia.org The oxidation can proceed through various mechanisms, often involving radical intermediates. acs.org Catalytic air oxidation, for instance, can convert cresols into the corresponding hydroxybenzaldehydes. acs.org The reaction often involves the formation of phenoxyl radicals as key intermediates. These radicals are stabilized by resonance and can subsequently undergo further reactions, including dimerization or further oxidation. acs.org

In some biological systems or biomimetic models, enzymes like tyrosinase or chemical oxidants can lead to the formation of catechols and subsequently to quinone structures. nih.gov For this compound, oxidation would likely target the phenolic ring, with the electronic properties of the bromoethenyl and methyl groups influencing the regioselectivity of the reaction. The oxidation potential is also modulated by intramolecular hydrogen bonding and the electronic nature of substituents on the ring. nih.gov

Alkylation and Acylation Reactions

The phenolic hydroxyl group can be readily converted into an ether or an ester through alkylation and acylation reactions, respectively. These reactions typically proceed via nucleophilic attack by the phenoxide ion, which is formed by deprotonating the phenol (B47542) with a suitable base.

Alkylation: In the Williamson ether synthesis, the phenoxide acts as a nucleophile, attacking an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to form an ether. This is a classic SN2 reaction.

Acylation: Acylation involves reacting the phenol with an acylating agent such as an acyl chloride or an acid anhydride (B1165640). ucalgary.ca The reaction can be performed under basic conditions (Schotten-Baumann reaction) or with an acid catalyst. O-acylation is typically kinetically favored, yielding a phenyl ester. ucalgary.ca However, under Friedel-Crafts conditions with a strong Lewis acid like AlCl₃, the acyl group can migrate from the oxygen to the aromatic ring (Fries rearrangement) to form a C-acylated product, an acylphenol. ucalgary.camasterorganicchemistry.com

Table 3: Representative Alkylation and Acylation Reactions

Reaction Type Reagent Catalyst/Base Product
Alkylation Methyl Iodide (CH₃I) Sodium Hydride (NaH) 4-(2-Bromoethenyl)-1-methoxy-2-methylbenzene
Acylation Acetyl Chloride (CH₃COCl) Pyridine 4-(2-Bromoethenyl)-3-methylphenyl acetate (B1210297)

Electrophilic Aromatic Substitution on the Phenol Ring

The phenol ring of this compound is activated towards electrophilic aromatic substitution due to the presence of the hydroxyl (-OH) and methyl (-CH₃) groups. The hydroxyl group is a powerful activating group and directs incoming electrophiles to the ortho and para positions relative to it. quora.combyjus.commlsu.ac.in The methyl group is a weaker activating group, also directing ortho and para. libretexts.orgyoutube.com The bromoethenyl group, being a substituted vinyl group, is generally considered to be a deactivating group due to the electron-withdrawing nature of the sp² hybridized carbons and the bromine atom, which would direct to the meta position relative to itself.

The regioselectivity of electrophilic aromatic substitution on this compound is determined by the interplay of the directing effects of these three substituents. The powerful ortho, para-directing hydroxyl group is the dominant influence. quora.combyjus.com The available positions for substitution on the aromatic ring are C2, C5, and C6.

Position C2: This position is ortho to the hydroxyl group and meta to the bromoethenyl group.

Position C5: This position is meta to the hydroxyl group and ortho to the methyl group.

Position C6: This position is ortho to the hydroxyl group and ortho to the methyl group.

Considering the activating and directing effects, electrophilic attack is most likely to occur at the positions ortho to the strongly activating hydroxyl group, which are C2 and C6. byjus.comlibretexts.org Between these two, the C6 position is also ortho to the methyl group, further enhancing its electron density and making it a more favorable site for electrophilic attack. Conversely, the C2 position is adjacent to the bulkier bromoethenyl group, which may exert some steric hindrance. Therefore, substitution at the C6 position is generally favored. Substitution at the C5 position is least likely as it is meta to the strongly activating hydroxyl group.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

PositionRelation to -OHRelation to -CH₃Relation to -CH=CHBrPredicted Outcome
C2orthometaorthoMinor Product
C5metaorthometaNot Favored
C6orthoorthometaMajor Product

This table is based on established principles of electrophilic aromatic substitution and the directing effects of the functional groups.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.org The specific reaction conditions would influence the distribution of the products. For instance, in highly acidic and harsh conditions, polysubstitution or side reactions involving the bromoethenyl group might occur.

Isomerization Pathways and Stereochemical Stability

The primary focus of isomerization in this compound centers on the geometric isomers of the bromoethenyl group, which can exist as either the (E)- or (Z)-isomer. The stability and interconversion of these isomers are influenced by steric and electronic factors, as well as external stimuli such as light and heat.

The (E)-isomer, where the bromine atom and the phenol ring are on opposite sides of the double bond, is generally expected to be the more thermodynamically stable isomer due to reduced steric hindrance between the bulky bromine atom and the aromatic ring. The (Z)-isomer, with these groups on the same side, would experience greater steric strain.

Isomerization between the (E) and (Z) forms can occur through several pathways:

Photochemical Isomerization: Absorption of light, typically in the UV region, can promote a π → π* transition in the bromoethenyl double bond. youtube.comyoutube.com This excited state has a lower bond order, allowing for rotation around the carbon-carbon single bond. Relaxation back to the ground state can then lead to the formation of the other isomer. youtube.comyoutube.com This process can often lead to a photostationary state, a mixture of both isomers. The specific wavelengths of light and the presence of photosensitizers can influence the efficiency and direction of the isomerization. youtube.com

Thermal Isomerization: At elevated temperatures, sufficient thermal energy can be supplied to overcome the rotational barrier of the double bond, allowing for interconversion between the (E) and (Z) isomers. researchgate.net The equilibrium at a given temperature will favor the more thermodynamically stable isomer, which is predicted to be the (E)-isomer. Phenolic compounds, in general, show relatively high thermal stability, with decomposition often occurring at temperatures above 200-300°C. researchgate.net

Catalytic Isomerization: Acid or radical catalysts can facilitate isomerization by providing lower energy pathways for the interconversion. For instance, acid catalysis can involve the protonation of the double bond to form a carbocation intermediate, which can then undergo rotation before deprotonation.

The stereochemical stability of each isomer is dependent on the energy barrier to rotation around the C=C double bond. For substituted styrenes, this barrier is typically high enough to allow for the isolation of individual isomers at room temperature. However, over long periods or under the influence of light or heat, isomerization can occur. The presence of the phenolic hydroxyl group and the methyl group can have subtle electronic effects on the stability of the double bond and the transition state for isomerization, but the steric interaction in the (Z)-isomer is likely the dominant factor in determining the relative stabilities.

Table 2: General Factors Affecting the Isomerization of this compound

FactorDescriptionExpected Effect
Light (UV) Promotes π → π* transition, enabling rotation around the C=C bond. youtube.comCan lead to a photostationary state containing both (E) and (Z) isomers.
Heat Provides energy to overcome the rotational barrier of the C=C bond. researchgate.netFavors the formation of the more thermodynamically stable (E)-isomer at equilibrium.
Acid/Radical Catalysts Provide lower energy pathways for interconversion.Can accelerate the rate of isomerization.
Steric Hindrance Repulsion between the bromine atom and the phenol ring in the (Z)-isomer.(E)-isomer is predicted to be more stable than the (Z)-isomer.

This table outlines general principles of isomerization as applied to the specific structure of this compound.

Advanced Spectroscopic and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise structure of an organic molecule in solution.

Complete Assignment of 1D and 2D NMR Spectra (¹H, ¹³C, COSY, HSQC, HMBC)

One-dimensional (1D) NMR spectra (¹H and ¹³C) would provide initial information on the chemical environment of hydrogen and carbon atoms. The ¹H NMR spectrum would be expected to show distinct signals for the phenolic hydroxyl proton, the aromatic protons, the vinyl protons, and the methyl group protons. The ¹³C NMR would similarly show unique resonances for each carbon atom in the molecule.

Two-dimensional (2D) NMR experiments are essential for unambiguous assignment of these signals.

COSY (Correlation Spectroscopy) would reveal proton-proton (H-H) coupling networks, for instance, connecting the two vinyl protons and showing correlations between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded carbon-hydrogen pairs, definitively linking the proton signals to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This would be instrumental in confirming the connectivity between the bromoethenyl group and the phenol (B47542) ring, for example, by showing a correlation from the vinyl protons to the aromatic carbons.

Hypothetical ¹H NMR Data Table:

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
OH Variable (broad singlet) bs -
H (ethenyl) 6.5 - 7.5 Doublet 8-16 (trans) or 6-12 (cis)
H (ethenyl) 6.5 - 7.5 Doublet 8-16 (trans) or 6-12 (cis)
Aromatic H 6.7 - 7.3 Various Various

Hypothetical ¹³C NMR Data Table:

Carbon Predicted Chemical Shift (ppm)
C-OH (aromatic) 150 - 160
C-Br (ethenyl) 105 - 115
C-H (ethenyl) 125 - 135
Aromatic C 115 - 140

Conformational Analysis via NOESY/ROESY

The Nuclear Overhauser Effect (NOE) provides information about the spatial proximity of atoms, which is critical for determining the preferred conformation of the molecule. A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment would be employed. chemicalbook.com For a molecule of this size, ROESY can be particularly useful as it avoids the issue of zero-crossing for NOE signals. chemicalbook.com These experiments would reveal through-space correlations, for example, between one of the vinyl protons and the aromatic proton at the adjacent position, helping to establish the orientation of the bromoethenyl substituent relative to the phenol ring.

Investigation of Hydrogen Bonding Networks

The phenolic hydroxyl group can act as a hydrogen bond donor, while the oxygen atom and potentially the pi-system of the vinyl group or aromatic ring can act as acceptors. In concentrated solutions, intermolecular hydrogen bonding would be observable in ¹H NMR by changes in the chemical shift of the OH proton with concentration or temperature. Intramolecular hydrogen bonding, though less likely in this specific structure, would be investigated by looking for a relatively fixed chemical shift of the OH proton across different concentrations.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Molecular Fingerprinting

Fourier Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.

FTIR Spectroscopy: Would be expected to show a broad absorption band around 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenol. Characteristic C=C stretching vibrations for the aromatic ring and the ethenyl group would appear in the 1450-1650 cm⁻¹ region. The C-Br stretch would be expected at lower wavenumbers, typically in the 500-700 cm⁻¹ range.

Raman Spectroscopy: As a complementary technique, Raman spectroscopy would also detect these vibrations. The C=C and C-Br bonds are often strong Raman scatterers, providing clear signals for these groups. The combination of both FTIR and Raman spectra provides a comprehensive "fingerprint" for the molecule, allowing for its unambiguous identification.

Hypothetical Vibrational Spectroscopy Data Table:

Functional Group FTIR (cm⁻¹) Raman (cm⁻¹) Vibrational Mode
Phenol O-H ~3400 (broad) Weak Stretching
Aromatic C-H ~3050 Strong Stretching
Vinyl C-H ~3020 Strong Stretching
Aromatic C=C ~1600, ~1500 Strong Stretching
Ethenyl C=C ~1620 Strong Stretching
C-O ~1250 Medium Stretching

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For 4-(2-bromoethenyl)-3-methylphenol (C₉H₉BrO), HRMS would confirm the exact mass, distinguishing it from other compounds with the same nominal mass. The presence of bromine would be evident from the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are present in nearly a 1:1 ratio, leading to two major peaks (M and M+2) of similar intensity in the mass spectrum.

Analysis of the fragmentation pattern in the mass spectrum would further support the proposed structure. Expected fragmentation pathways would include the loss of the bromine atom (M-Br) or cleavage of the ethenyl group.

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

Furthermore, X-ray crystallography would elucidate the intermolecular interactions that govern the crystal packing, such as hydrogen bonds involving the phenolic hydroxyl group and potential halogen bonding involving the bromine atom. This provides invaluable insight into the supramolecular chemistry of the compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photochemical Behavior

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for probing the electronic transitions within a molecule and gaining insights into its photochemical behavior. For the compound this compound, the UV-Vis spectrum is primarily dictated by the electronic structure of the substituted styrene (B11656) chromophore. The interaction of the vinyl group, the phenolic hydroxyl group, and the bromine and methyl substituents with the aromatic ring influences the energy of the molecular orbitals and, consequently, the wavelengths at which the molecule absorbs UV-V is light.

The principal electronic transitions observed in compounds of this nature are π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. wisc.eduwikipedia.org These transitions are typically of high intensity. The presence of non-bonding electrons on the oxygen atom of the hydroxyl group and the bromine atom also allows for n → π* transitions, where an electron from a non-bonding orbital is promoted to a π* antibonding orbital. wisc.edu These transitions are generally of lower intensity compared to π → π* transitions. aist.go.jp

The extended conjugation between the vinyl group and the benzene (B151609) ring in this compound is expected to result in absorption maxima at longer wavelengths (a bathochromic or red shift) compared to non-conjugated systems. The substituents on the benzene ring further modify the absorption spectrum. The hydroxyl group, being an auxochrome, can cause a bathochromic shift and an increase in absorption intensity (hyperchromic effect), particularly when in its deprotonated phenoxide form. The methyl group, an alkyl substituent, generally induces a small bathochromic shift. The bromine atom, also considered an auxochrome, can contribute to a bathochromic shift as well.

The photochemical behavior of this compound is anticipated to be influenced by the presence of the carbon-bromine bond and the conjugated π-system. Upon absorption of UV radiation, the molecule is promoted to an excited state. This excited state can undergo various photochemical reactions, including the potential for cleavage of the C-Br bond, which is a known photochemical pathway for many brominated organic compounds. nist.gov The vinyl group may also participate in photochemical reactions such as E/Z isomerization or cycloadditions, depending on the reaction conditions.

Predicted UV-Vis Spectral Data for this compound

Due to the absence of experimentally determined data in the reviewed sources, the following table presents predicted UV-Vis absorption data. These predictions are based on the known spectral characteristics of parent compounds like phenol and styrene and the expected effects of the bromo, methyl, and hydroxyl substituents.

Predicted ParameterPredicted ValueSolventTransition Type
λmax 1 ~280-295 nmEthanolπ → π
λmax 2 ~310-330 nmEthanoln → π

Note: These are estimated values and may vary from experimentally determined data.

Detailed Research Findings

Specific research focusing on the UV-Vis spectroscopy and photochemical behavior of this compound is sparse in the available scientific literature. However, extensive research on related classes of compounds provides a solid foundation for understanding its properties.

Studies on the kinetics of bromination of substituted styrenes have utilized UV-Vis spectroscopy to monitor the reaction progress, indicating the reactivity of the vinyl group. wisc.edunih.gov Research on the photochemistry of brominated flame retardants, which often contain brominated phenyl moieties, has demonstrated that debromination is a common photochemical transformation pathway. nist.gov This suggests that the C-Br bond in this compound could be susceptible to photolysis.

Furthermore, computational studies on the UV absorption spectra of substituted phenols have shown good correlation between theoretical calculations and experimental data, providing a method to estimate the absorption maxima for compounds where experimental data is lacking. Such an approach could be applied to this compound to refine the predicted spectral data.

Computational and Theoretical Chemistry Insights

Computational and theoretical chemistry provide powerful tools for understanding the structure, properties, and reactivity of molecules at an atomic level. For a compound like 4-(2-Bromoethenyl)-3-methylphenol, these methods can offer insights that are complementary to experimental data, guiding synthesis, and predicting behavior.

Chemical Reactivity and Derivatization Pathways

Synthesis of Analogs with Modified Phenolic Moieties

The phenolic hydroxyl group of 4-(2-bromoethenyl)-3-methylphenol is a prime site for derivatization, allowing for the synthesis of a variety of analogs with modified physical and chemical properties. Standard etherification reactions, for instance, can be employed to introduce alkyl or aryl groups. A general method for the preparation of 4-bromo-3-alkylphenyl ethers involves the reaction of the corresponding 3-alkylphenol with a brominating agent. google.com More specifically, the synthesis of analogs could be achieved through Williamson ether synthesis, reacting this compound with an appropriate alkyl halide in the presence of a base.

Furthermore, the phenolic group can be converted to an ester. This transformation can be accomplished by reacting the phenol (B47542) with an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base or an acid catalyst. These modifications can significantly alter the electronic properties and solubility of the parent molecule, which can be advantageous for various applications. The synthesis of fentanyl analogs, for example, has involved the modification of phenyl groups with alkyl, hydroxyl, and alkoxy moieties to modulate biological activity. nih.gov

Potential Reactions for Modifying the Phenolic Moiety

Reaction TypeReagentsPotential Product
Etherification (Williamson)Alkyl halide (e.g., CH3I), Base (e.g., K2CO3)4-(2-Bromoethenyl)-1-methoxy-3-methylbenzene
EsterificationAcyl chloride (e.g., CH3COCl), Base (e.g., Pyridine)4-(2-Bromoethenyl)-3-methylphenyl acetate (B1210297)
Ullmann CondensationAryl halide, Copper catalyst, BaseDiaryl ether derivative

Transformations of the Bromoethenyl Group to Other Vinylic Functionalities

The bromoethenyl group is a versatile handle for a variety of chemical transformations, most notably transition metal-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, leading to a wide range of vinylic functionalities.

The Suzuki coupling reaction, which utilizes a palladium catalyst and a boronic acid, is a powerful tool for creating new C-C bonds. By reacting this compound with an appropriate boronic acid, the bromine atom can be replaced with an alkyl, aryl, or other organic group. Similarly, the Heck reaction allows for the coupling of the vinyl bromide with an alkene, leading to the formation of a new, more complex olefinic structure. researchgate.net The Stille coupling, employing organotin reagents, offers another pathway for C-C bond formation.

Beyond C-C bond formation, the bromoethenyl group can be transformed into other vinylic functionalities. For instance, copper-catalyzed cross-coupling reactions can be used to introduce nitrogen or oxygen nucleophiles, such as those found in N-heterocycles and phenols, respectively. nih.gov This provides a route to vinyl ethers and enamines. A novel reactivity pattern for vinyl bromides involves a palladium-catalyzed C-N coupling followed by a Michael addition, resulting in a cine-substitution product. organic-chemistry.org

Key Transformations of the Bromoethenyl Group

Reaction TypeKey ReagentsResulting Functionality
Suzuki CouplingBoronic acid, Palladium catalyst, BaseSubstituted ethenyl group (C-C bond)
Heck ReactionAlkene, Palladium catalyst, BaseSubstituted dienyl group (C-C bond)
Sonogashira CouplingTerminal alkyne, Palladium catalyst, Copper co-catalyst, BaseEnyne functionality (C-C bond)
Buchwald-Hartwig AminationAmine, Palladium catalyst, BaseVinyl amine (C-N bond)
Copper-Catalyzed VinylationPhenol or N-heterocycle, Copper catalyst, Ligand, BaseVinyl ether or N-vinyl heterocycle (C-O or C-N bond)

Formation of Macrocyclic or Polycyclic Derivatives

The bifunctional nature of this compound makes it a potential precursor for the synthesis of macrocyclic and polycyclic structures. Intramolecular reactions, where both the phenolic hydroxyl and the bromoethenyl group participate, can lead to the formation of large rings.

One plausible strategy for macrocyclization is an intramolecular Heck reaction. If a suitable tether is first attached to the phenolic oxygen, the terminal end of which contains an alkene, an intramolecular Heck reaction could be induced to form a macrocycle. The efficiency of such reactions can be influenced by factors like the length and nature of the tether, as well as the reaction conditions. nih.gov

Another approach could involve a ring-closing metathesis (RCM) reaction. This would require initial modification of both the phenolic and bromoethenyl groups to introduce terminal alkene functionalities. Subsequent treatment with a suitable metathesis catalyst, such as a Grubbs catalyst, could then lead to the formation of a macrocyclic ether. Prins-type macrocyclizations have also emerged as a successful strategy for forming tetrahydropyran-containing macrocycles. nih.gov

Catalytic Transformations (e.g., hydrogenation, epoxidation)

The bromoethenyl group of this compound is susceptible to catalytic transformations that can alter its saturation and functionality.

Hydrogenation: The double bond of the ethenyl group can be selectively reduced through catalytic hydrogenation. This reaction is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C), or a homogeneous catalyst, like Wilkinson's catalyst, under a hydrogen atmosphere. The product of this reaction would be 4-(2-bromoethyl)-3-methylphenol. The conditions for hydrogenation can be controlled to avoid the hydrogenolysis of the carbon-bromine bond.

Epoxidation: The electron-rich double bond of the vinyl group can be converted to an epoxide ring. This transformation is commonly achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The resulting epoxide, 2-(bromo(3-methyl-4-hydroxyphenyl)methyl)oxirane, is a highly reactive intermediate that can be opened by various nucleophiles to introduce new functional groups. The epoxidation of polydienes has been achieved using methyltrioxorhenium as a catalyst with hydrogen peroxide. researchgate.net

Exploration of Polymerization Potential

Vinyl halides, including vinyl bromide, are known to undergo polymerization reactions. wikipedia.org Therefore, this compound could potentially serve as a monomer for the synthesis of novel polymers. The polymerization of vinyl bromide can be initiated by thermal initiators, such as 2,2′-azobisisobutyronitrile (AIBN). capes.gov.br

The resulting polymer, poly(this compound), would possess pendant phenolic groups that could be further modified post-polymerization. These phenolic hydroxyls could be used to alter the polymer's properties, such as its solubility, or to cross-link the polymer chains. The presence of both the aromatic ring and the polar hydroxyl group could impart interesting thermal and mechanical properties to the resulting material. The polymerization of vinyl halides can also be carried out in the presence of inorganic compounds containing sulfur and oxygen, which act as reducing agents. google.com

Exploration of Biological Interactions and Mechanisms

Molecular Docking and Dynamics Studies with Biomolecules

There are no published molecular docking or molecular dynamics studies investigating the interaction of 4-(2-Bromoethenyl)-3-methylphenol with any biomolecules. Such studies are crucial for predicting the binding affinity and mode of interaction of a compound with a biological target, such as a protein or nucleic acid, and for providing insights into its potential mechanism of action at a molecular level.

In Vitro Mechanistic Studies of Enzyme Inhibition

No in vitro studies detailing the mechanistic inhibition of any enzyme by this compound have been reported. Research in this area would typically involve kinetic analyses to determine the type of inhibition (e.g., competitive, non-competitive) and the inhibition constants (e.g., Ki, IC50), which are fundamental to understanding a compound's potential as a therapeutic agent.

Modulation of Cellular Pathways (at a molecular level, not clinical outcome)

Information regarding the modulation of specific cellular pathways by this compound is not available. Investigating these effects at a molecular level would elucidate how the compound might influence cellular signaling cascades, gene expression, or other cellular processes, independent of any clinical outcomes.

Investigation of Structure-Activity Relationships at the Molecular Level

There are no studies available that explore the structure-activity relationships (SAR) of this compound or its analogues. SAR studies are essential for identifying the key chemical features of a molecule that are responsible for its biological activity and for guiding the design of more potent and selective compounds.

Antioxidant Mechanisms and Radical Scavenging Properties

While the antioxidant properties of various other bromophenols have been documented, there is no specific research on the antioxidant mechanisms or radical scavenging properties of this compound. Such studies would typically involve assays to measure its ability to neutralize various types of free radicals and to understand the chemical mechanisms underlying this activity.

Environmental Pathways and Impact Research

Photodegradation Studies in Various Environmental Matrices

Photodegradation is a key abiotic process that can lead to the transformation of organic compounds in the environment through the action of sunlight.

Detailed Research Findings: While specific studies on 4-(2-Bromoethenyl)-3-methylphenol are absent, research on similar phenolic compounds provides insight into potential photodegradation mechanisms. For instance, the photodegradation of phenol (B47542) in the presence of a catalyst like titanium dioxide (TiO₂) under UV irradiation has been shown to proceed through the generation of highly reactive hydroxyl radicals. mdpi.com These radicals attack the aromatic ring, leading to the formation of intermediates like catechol, resorcinol, and hydroquinone. mdpi.com Subsequent ring cleavage can produce short-chain organic acids, eventually leading to mineralization into carbon dioxide (CO₂). mdpi.com

The presence of a bromine atom and a vinyl group on the aromatic ring of this compound would likely influence its photodegradation. The carbon-bromine bond can be susceptible to photolytic cleavage. Studies on other brominated phenols have noted that UV irradiation can lead to the transformation of these compounds, sometimes resulting in the formation of more toxic byproducts like brominated dioxins. nih.gov The rate and products of photodegradation would depend on the specific environmental matrix (e.g., water, soil surface, atmosphere), the presence of photosensitizers, and the wavelength of UV radiation.

Table 1: Factors Influencing Photodegradation of Phenolic Compounds

Factor Influence on Photodegradation Reference
UV Wavelength Specific wavelengths can be more effective at exciting the molecule or cleaving bonds. mdpi.com
Catalyst Presence Photocatalysts like TiO₂ can significantly accelerate degradation rates. mdpi.com
pH of Medium pH can affect the speciation of the compound and the surface charge of catalysts, influencing reaction rates. mdpi.com
Presence of O₂ Molecular oxygen is often involved in the formation of reactive oxygen species that drive degradation. nih.gov

| Environmental Matrix | The presence of organic matter or other substances in water and soil can act as photosensitizers or quenchers. | nih.gov |

Biodegradation Pathways and Microbial Transformation

Biodegradation is a critical process for the removal of organic pollutants from the environment, carried out by a vast array of microorganisms. nih.gov Halogenated aromatic compounds, including brominated phenols, are known to be susceptible to microbial attack, although their persistence can be significant. nih.govncert.nic.in

Detailed Research Findings: Microorganisms have evolved diverse enzymatic strategies to break down aromatic compounds. exlibrisgroup.com The initial step in the aerobic biodegradation of halogenated aromatics often involves oxygenases. nih.gov These enzymes incorporate one or two oxygen atoms into the aromatic ring, making it more susceptible to cleavage. nih.gov This hydroxylation can also lead to dehalogenation, where the bromine atom is removed. nih.gov

For a compound like this compound, bacteria could potentially utilize several pathways:

Initial Hydroxylation: Monooxygenases or dioxygenases could hydroxylate the aromatic ring, leading to the formation of a brominated catechol or protocatechuate derivative. nih.gov

Dehalogenation: The bromine atom might be removed either reductively, oxidatively, or hydrolytically early in the pathway or after ring cleavage.

Ring Cleavage: The resulting dihydroxylated ring is then cleaved by dioxygenases (either ortho or meta cleavage), breaking the aromatic structure and forming aliphatic intermediates. nih.gov

Further Metabolism: These intermediates are then funneled into central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, leading to cell growth and complete mineralization. nih.gov

Strains of bacteria from genera such as Gordonia and Rhodococcus have demonstrated the ability to degrade various aromatic compounds, including phenolic derivatives. mdpi.com The efficiency of degradation depends on the specific microbial consortia present, environmental conditions (e.g., oxygen levels, pH, temperature), and the concentration of the pollutant. mdpi.com

Sorption and Leaching Behavior in Soil and Water Systems

The mobility of a compound in the environment is largely determined by its sorption (adhesion) to soil and sediment particles and its subsequent potential for leaching into groundwater.

Detailed Research Findings: The sorption behavior of organic compounds is influenced by their chemical properties (e.g., hydrophobicity, pKa) and the characteristics of the soil (e.g., organic carbon content, clay content, pH). As a phenol, the ionization of the hydroxyl group of this compound will be pH-dependent. The presence of the bromine atom and the hydrocarbon side-chain likely gives the molecule a moderate degree of hydrophobicity, which can be estimated by its octanol-water partition coefficient (log Kow). For the related compound 4-bromophenol (B116583), the log Kow is 2.59, indicating a tendency to partition into organic phases. nih.gov

Studies on other herbicides have shown that amending soil with materials like biochar can significantly increase sorption, thereby reducing leaching. nih.gov However, the effect is not universal and depends on the properties of both the amendment and the compound. nih.gov Soluble organic compounds present in some soil amendments can, in some cases, compete with the target compound for sorption sites or form soluble complexes, potentially enhancing its mobility and leaching. nih.gov

Table 2: Predicted Sorption and Leaching Behavior

Property Predicted Behavior for this compound Rationale based on Related Compounds
Sorption to Soil Organic Carbon Moderate to High The hydrophobic character imparted by the bromo- and methyl- groups suggests partitioning to organic matter. nih.gov
Leaching Potential Low to Moderate Strong sorption would limit vertical movement through the soil profile. However, this depends heavily on soil type and pH.
Influence of pH Sorption is likely to be lower at higher pH At pH values above its pKa, the phenolic group will deprotonate, increasing water solubility and reducing sorption.

| Mobility in Water | Potential for transport in surface waters | If not strongly sorbed to sediments, it could be transported in aquatic systems. nih.gov |

Identification and Fate of Environmental Metabolites and Transformation Products

The transformation of a parent compound in the environment can lead to the formation of various metabolites, which may have different properties and toxicities.

Detailed Research Findings: The environmental transformation of brominated phenols can result in a range of products. nih.gov As discussed, photodegradation and biodegradation are primary transformation pathways.

Biodegradation Metabolites: Microbial action on similar compounds typically leads to hydroxylated intermediates, such as brominated catechols. nih.gov For example, 4-bromophenol can be metabolized to 4-bromocatechol. nih.gov Subsequent ring cleavage would produce aliphatic acids. Incomplete degradation could lead to the accumulation of these intermediate metabolites in the environment.

Photodegradation Products: Abiotic degradation under UV light can be less specific. While it can lead to mineralization, it also carries the risk of forming more hazardous compounds. A significant concern with brominated phenols is their potential to be converted into polybrominated dibenzodioxins or dibenzofurans under certain conditions, such as high temperatures or specific photochemical reactions. nih.gov

Identifying these transformation products is analytically challenging but essential for a complete environmental risk assessment, as the metabolites may be more persistent or toxic than the original compound.

Green Chemistry Metrics and Sustainable Synthesis Assessment

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org Assessing the "greenness" of a synthesis can be done using various metrics.

Detailed Research Findings: While a specific green chemistry assessment for the synthesis of this compound is not available, we can analyze a plausible synthetic route for a related precursor, 4-bromo-3-methylphenol (B31395), to illustrate the application of these metrics. A common method for its synthesis is the direct bromination of m-cresol (B1676322). chemicalbook.com

Green chemistry metrics that could be applied to this synthesis include:

Atom Economy: This metric calculates the proportion of reactant atoms that are incorporated into the final desired product. For a substitution reaction like bromination, the atom economy would be less than 100% due to the formation of a byproduct (e.g., HBr).

E-Factor (Environmental Factor): This is the ratio of the mass of waste generated to the mass of the desired product. A lower E-factor is better. This includes solvents, reagent byproducts, and any materials used in workup and purification.

Process Mass Intensity (PMI): This is the ratio of the total mass of all materials (reactants, solvents, workup chemicals) used in a process to the mass of the final product. unica.it An ideal PMI is 1. unica.it

Reaction Mass Efficiency (RME): This metric takes into account both the yield and the stoichiometry of the reactants. unica.it

Table 3: Common Green Chemistry Metrics

Metric Description Ideal Value Reference
Atom Economy (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% 100% researchgate.net
E-Factor Total mass of waste / Mass of product 0 researchgate.net
Process Mass Intensity (PMI) Total mass input / Mass of product 1 unica.it

| Reaction Mass Efficiency (RME) | Mass of product / Total mass of reactants | 100% | unica.it |

Future Research Directions and Emerging Opportunities

Development of Asymmetric Synthetic Routes

The presence of a stereocenter in potential derivatives and the influence of chirality on biological activity and material properties make the development of asymmetric synthetic routes to 4-(2-bromoethenyl)-3-methylphenol and its analogs a critical research area. While general methods for the synthesis of vinyl bromides and phenols are established, achieving high enantioselectivity remains a challenge.

Future investigations could focus on catalytic asymmetric methods. For instance, asymmetric bromolactonization, which has been successfully employed for other complex molecules using chiral auxiliaries like (S)-proline, could be adapted. researchgate.net This would involve the design of a precursor to this compound that can undergo a stereoselective cyclization and subsequent ring-opening to yield the desired enantiomerically enriched product.

Furthermore, transition metal-catalyzed cross-coupling reactions, which are fundamental to the synthesis of vinyl compounds, could be rendered asymmetric. researchgate.net The development of novel chiral ligands for palladium, nickel, or copper catalysts could enable the enantioselective formation of the bromoethenyl group. Research into the optimization of reaction conditions, including solvent, temperature, and the specific catalyst-ligand combination, will be paramount to achieving high yields and stereoselectivity.

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of potentially hazardous or unstable intermediates can be significantly improved by leveraging flow chemistry and automated platforms. fujifilm.comyoutube.com The preparation of 4-(2-bromeothenyl)-3-methylphenol may involve reactive intermediates or exothermic reactions, making flow chemistry an attractive alternative to traditional batch processing. fujifilm.com

Flow reactors, characterized by their small reaction volumes and high surface-area-to-volume ratios, offer enhanced control over reaction parameters such as temperature, pressure, and reaction time. youtube.com This precise control can lead to higher yields, improved safety, and greater consistency between batches. For instance, the on-demand generation of reactive intermediates can be safely managed in a continuous flow system, minimizing the risks associated with their accumulation in a batch reactor. youtube.com

Automated synthesis platforms can further accelerate the discovery and optimization of synthetic routes. mdpi.com By systematically varying reaction parameters, these platforms can rapidly identify the optimal conditions for the synthesis of this compound. This high-throughput approach can significantly reduce the time and resources required for process development. chemrxiv.org

Exploration of Supramolecular Chemistry Applications

The functional groups present in this compound make it a compelling candidate for applications in supramolecular chemistry. The phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor, while the bromine atom can participate in halogen bonding. These non-covalent interactions are the foundation of self-assembling molecular systems.

Future research could explore the design of liquid crystals, gels, and other functional materials based on the self-assembly of this compound or its derivatives. The interplay between hydrogen bonding, halogen bonding, and π-π stacking interactions involving the aromatic ring could lead to the formation of highly ordered supramolecular structures with unique optical or electronic properties.

The vinyl group also offers a site for polymerization or post-assembly modification, allowing for the creation of more complex and robust supramolecular architectures. By understanding and controlling the non-covalent interactions at play, it may be possible to create "smart" materials that respond to external stimuli such as light, temperature, or the presence of specific chemical species.

Application of Artificial Intelligence and Machine Learning in Property Prediction and Reaction Design

These predictive models are trained on vast datasets of known chemical information, allowing them to identify complex structure-property relationships. mdpi.com This can guide experimental work by prioritizing the synthesis of derivatives with the most promising characteristics. For instance, an AI model could predict the optimal substitution pattern on the aromatic ring to enhance a particular property.

Interdisciplinary Research with Nanotechnology and Bioengineering

The unique combination of functional groups in this compound opens up possibilities for interdisciplinary research at the interface of chemistry, nanotechnology, and bioengineering.

In nanotechnology, this molecule could serve as a versatile building block for the creation of functional nanomaterials. The vinyl group can be used for surface modification of nanoparticles or for polymerization to form nanostructured polymers. The bromo-phenol moiety could impart specific recognition or catalytic properties to these materials.

In the field of bioengineering, this compound and its derivatives could be explored as molecular probes or as components of biosensors. The phenol (B47542) group can interact with biological targets through hydrogen bonding, while the vinyl bromide offers a handle for covalent attachment to proteins or other biomolecules. The development of fluorescent or electroactive derivatives could lead to new tools for studying biological processes.

Furthermore, the potential for this compound to interact with enzymes or receptors suggests its utility in drug discovery and development. By incorporating it into larger molecules, it may be possible to design new therapeutic agents with enhanced efficacy or novel mechanisms of action.

Q & A

Q. What are the common synthetic routes for 4-(2-Bromoethenyl)-3-methylphenol, and what factors influence reaction yields?

The synthesis typically involves introducing the bromoethenyl group to a 3-methylphenol backbone. A plausible method is electrophilic aromatic substitution using a bromoethenyl precursor under acidic conditions. For example, bromoalkene derivatives (e.g., 2-bromoethenyl bromide) can react with 3-methylphenol in the presence of a Lewis acid catalyst (e.g., AlCl₃). Reaction yields depend on solvent polarity (e.g., dichloromethane vs. THF), temperature (optimized between 50–80°C), and steric effects from the methyl group . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the product.

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

  • Nuclear Magnetic Resonance (NMR):
  • ¹H NMR identifies protons on the aromatic ring (δ 6.8–7.5 ppm) and the bromoethenyl group (δ 5.5–6.2 ppm for vinyl protons).
  • ¹³C NMR confirms the quaternary carbon bearing bromine (δ ~110–120 ppm).
    • Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns characteristic of bromine (1:1 ratio for ⁷⁹Br/⁸¹Br).
    • HPLC: Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) assesses purity (>95% by area under the curve). Cross-reference with spectral databases (e.g., PubChem ).

Q. What safety precautions are essential when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE): Nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile intermediates .
  • First Aid: Immediate flushing with water for eye/skin exposure (15+ minutes) and medical consultation. Avoid inhalation; use respiratory protection if dust forms .
  • Waste Disposal: Segregate halogenated waste due to bromine content. Follow EPA guidelines for phenolic compounds .

Advanced Research Questions

Q. How does the bromoethenyl substituent influence the compound’s reactivity in cross-coupling reactions, and what optimization strategies are effective?

The bromoethenyl group acts as a transient electrophile in Suzuki-Miyaura or Heck reactions , enabling C–C bond formation. Key considerations:

  • Catalyst Selection: Pd(PPh₃)₄ or PdCl₂(dppf) for bromoaryl coupling.
  • Solvent Optimization: Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates.
  • Temperature Control: Mild conditions (60–100°C) prevent decomposition of the vinyl bromide moiety. Conflicting yields may arise from steric hindrance from the methyl group; computational modeling (DFT) can predict reactive sites .

Q. What methodologies are employed to assess the biological activity of this compound, and how can conflicting bioassay data be resolved?

  • Enzyme Inhibition Assays: Test against kinases or oxidoreductases using fluorogenic substrates (e.g., ATP analogs). IC₅₀ values are compared to controls like 3-methylphenol .
  • Cell-Based Assays: Evaluate cytotoxicity (MTT assay) and apoptosis markers (caspase-3 activation).
  • Data Reconciliation: Address discrepancies by standardizing assay conditions (pH, temperature) and validating with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity) .

Q. What computational approaches are used to predict the electronic properties of this compound, and how do they inform experimental design?

  • Density Functional Theory (DFT): Calculates HOMO/LUMO energies to predict electrophilic/nucleophilic sites. The bromine atom lowers LUMO energy, enhancing reactivity in electron-deficient systems .
  • Molecular Docking: Models interactions with biological targets (e.g., enzymes) to prioritize synthesis of analogs with improved binding.
  • Solvent Effects: COSMO-RS simulations optimize solvent selection for reactions .

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